Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate typically involves multiple steps. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . Another method involves the use of propargylic alcohols and N-protected hydroxylamines, catalyzed by p-tosylalcohol (TSA), followed by tetrabutylammonium fluoride (TBAF) mediated detosylation and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various catalysts like p-tosylalcohol (TSA) and tetrabutylammonium fluoride (TBAF) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-disubstituted isoxazoles.
Oxazole Derivatives: Compounds with oxazole rings, which share some structural similarities and biological activities.
Uniqueness
Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
methyl 4-[[2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O4/c1-26-19(25)11-2-5-13(6-3-11)22-18(24)10-14-9-17(27-23-14)15-7-4-12(20)8-16(15)21/h2-9H,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYCNGVWNSVEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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